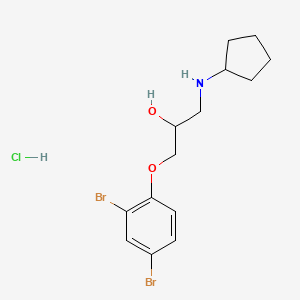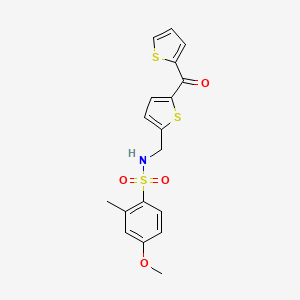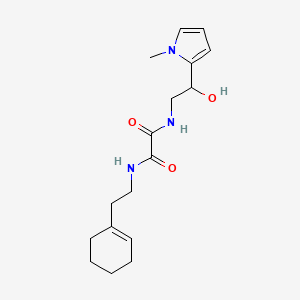
1-(Cyclopentylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of Mannich reactions, as described in the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides . These reactions typically involve an amine, a ketone, and formaldehyde or a formaldehyde equivalent. The optimal conditions for these reactions were found to be in ethanol with concentrated hydrochloric acid. Although the compound of interest is not explicitly synthesized in these papers, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds can be determined by physical and chemical methods, as demonstrated in the photochemical cyclization of 1-[3-(chloroacetylamino)propyl]-3-methyl-indole . While the specific structure of "1-(Cyclopentylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride" is not analyzed in these papers, similar techniques could be employed to elucidate its structure.
Chemical Reactions Analysis
The papers discuss various chemical reactions, including cyclization and the hydration of alkenes to form hydroxy compounds . These reactions are relevant to understanding the chemical behavior of similar compounds. The stability of these compounds in different conditions, such as in deuterium oxide, is also explored, providing insights into the potential stability of the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in these papers are not extensively discussed. However, the yields of the synthesized compounds are reported to be high, ranging from 87-98% , and the cytotoxicity towards human cancer cells is evaluated . These properties suggest that the compound of interest may also exhibit significant biological activity and could be synthesized with high efficiency under the right conditions.
Propriétés
IUPAC Name |
1-(cyclopentylamino)-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br2NO2.ClH/c15-10-5-6-14(13(16)7-10)19-9-12(18)8-17-11-3-1-2-4-11;/h5-7,11-12,17-18H,1-4,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVJJFOTPBTFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC2=C(C=C(C=C2)Br)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B3004981.png)






![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3004993.png)




![3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B3005002.png)
![1,7-Dimethyl-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B3005003.png)